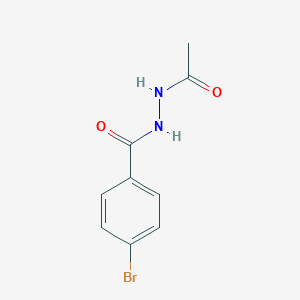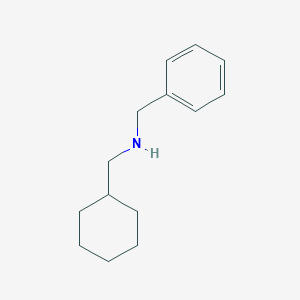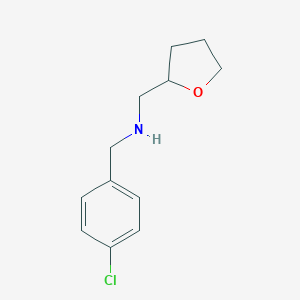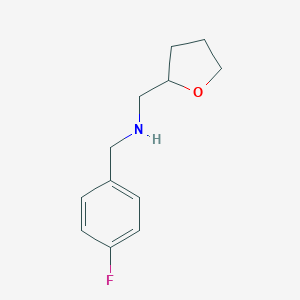
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide, also known as FNMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FNMA belongs to the family of nitroaromatic compounds, which are known for their diverse biological and pharmacological activities.
Mécanisme D'action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in disease progression. N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are known to promote inflammation. N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to various diseases.
Biochemical and Physiological Effects:
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has been shown to inhibit the growth of various cancer cells and reduce the production of ROS in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has also been shown to have low toxicity in animal studies. However, N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has not been extensively studied in human clinical trials, which limits its potential for use as a therapeutic agent.
Orientations Futures
There are several future directions for the study of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide. One direction is the development of water-soluble derivatives of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide that can be used in a wider range of experiments. Another direction is the study of the pharmacokinetics and pharmacodynamics of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide in human clinical trials. Additionally, the potential of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide as a diagnostic tool for various diseases should be further explored. Finally, the development of more selective inhibitors of COX-2 and other enzymes targeted by N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide could lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide involves the reaction of 2-fluoro-5-nitroaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and infectious diseases. N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its potential as a diagnostic tool for various diseases.
Propriétés
Numéro CAS |
306325-54-2 |
|---|---|
Nom du produit |
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide |
Formule moléculaire |
C14H11FN2O3 |
Poids moléculaire |
274.25 g/mol |
Nom IUPAC |
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H11FN2O3/c1-9-3-2-4-10(7-9)14(18)16-13-8-11(17(19)20)5-6-12(13)15/h2-8H,1H3,(H,16,18) |
Clé InChI |
NYWOKPIPFJKSFW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B185528.png)

![methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate](/img/structure/B185530.png)

![N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B185534.png)

![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)





